2-[(Methylsulfonyl)(phenyl)amino]butanoic acid
Description
Introduction to 2-[(Methylsulfonyl)(phenyl)amino]butanoic Acid
Structural Identification and IUPAC Nomenclature
The compound’s systematic IUPAC name, This compound , reflects its molecular architecture:
- Butanoic acid backbone : A four-carbon chain with a carboxylic acid (-COOH) at position 1.
- Methylsulfonyl group (-SO₂CH₃) : Attached to the amino nitrogen at position 2, conferring electron-withdrawing properties.
- Phenyl group : A benzene ring substituent on the same nitrogen, enhancing hydrophobic interactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₅NO₄S | |
| Molecular weight | 257.30 g/mol | |
| SMILES notation | CCC(N(S(=O)(=O)C)C₁=CC=CC=C₁)C(=O)O |
The planar sulfonamide group (R-SO₂-NR₂) creates a rigid conformation, facilitating interactions with biological targets such as enzymes. The methylsulfonyl moiety increases solubility in polar solvents, while the phenyl group stabilizes the molecule through π-π stacking.
Historical Development in Sulfonamide Chemistry
Sulfonamides originated in the 1930s with Gerhard Domagk’s discovery of prontosil, the first synthetic antibacterial agent. Early sulfonamides like sulfanilamide targeted bacterial dihydropteroate synthase (DHPS), inhibiting folate synthesis. Over time, structural modifications expanded their applications:
- 1930s–1940s : Antibacterial agents dominated sulfonamide research.
- 1950s–1970s : Derivatives emerged as diuretics (e.g., thiazides) and antidiabetics (e.g., sulfonylureas).
- Post-2000 : Amino acid-functionalized sulfonamides gained traction for targeted enzyme inhibition.
This compound represents a 21st-century innovation, combining the sulfonamide pharmacophore with amino acid side chains to enhance binding specificity.
Position Within Amino Acid-Derived Sulfonamide Class
This compound belongs to the amino acid-derived sulfonamide subclass, defined by:
- Amino acid backbone : Butanoic acid mimics natural α-amino acids, enabling integration into peptide-like structures.
- Sulfonamide functionalization : The -SO₂-NR₂ group introduces hydrogen-bonding and electrostatic interactions.
Comparative Analysis with Related Compounds:
The butanoic acid moiety in this compound allows carboxylate-mediated binding to metalloenzymes, while the sulfonamide group modulates electronic properties. This dual functionality positions it as a versatile scaffold for designing protease inhibitors and receptor antagonists.
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERNOHLMGMRZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₂N₂O₅S₂
- Molecular Weight : 414.51 g/mol
This compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimetabolite Activity : The compound acts as an antimetabolite, interfering with nucleic acid synthesis and inhibiting cell proliferation, particularly in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notable findings include:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and chronic myeloid leukemia (K562).
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been linked to enhanced anticancer activity. For instance, certain derivatives with specific substitutions showed improved efficacy against targeted cancer cells.
Antiviral and Antibacterial Activities
In addition to its anticancer properties, this compound also shows promise in antiviral and antibacterial applications:
- Antiviral Activity : Derivatives have been explored for their potential to inhibit viral replication, making them candidates for further investigation in antiviral drug development.
- Antibacterial Effects : Preliminary studies indicate that the compound may possess antibacterial properties, particularly against Gram-positive bacteria .
Case Studies
Several case studies have documented the biological activities of this compound:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of modified derivatives on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.
-
Case Study on Antiviral Properties :
- Objective : To assess the antiviral efficacy against a specific viral strain.
- Methodology : Viral replication assays were conducted using treated cell cultures.
- Results : The compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1218292-36-4)
- Structural Difference : A methyl group at the para position of the phenyl ring.
- This modification is common in prodrug designs to enhance lipophilicity .
2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1858240-38-6)
2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
- Structural Difference : A fluorine atom at the para position.
- Fluorinated analogs are prioritized in drug discovery for metabolic stability and target binding .
Variations in Sulfonyl/Sulfanyl Groups and Backbone Modifications
2-[(2-Methylfuran-3-carbonyl)amino]-4-(methylsulfanyl)butanoic acid (CAS 1396969-10-0)
- Structural Difference : Replaces the phenylsulfonyl group with a methylsulfanyl moiety and introduces a furan ring.
- Impact: The sulfanyl group is less oxidized than sulfonyl, increasing susceptibility to metabolic oxidation.
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid (CAS 88111-90-4)
- Structural Difference : A vinylphenylsulfonyl group and a methyl branch at the β-position.
- The methyl branch may sterically hinder enzymatic degradation .
Amino Acid Derivatives with Sulfur-Containing Groups
Methionine (2-Amino-4-(methylsulfanyl)butanoic acid)
- Structural Difference : A sulfanyl group at the γ-position instead of a sulfonyl group.
- Impact: As an essential amino acid, methionine’s sulfanyl group participates in methylation reactions and antioxidant pathways. The sulfonyl analog may lack this metabolic utility but offers greater oxidative stability .
Data Tables: Key Physicochemical and Structural Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|---|
| 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid | Not provided | C₁₁H₁₅NO₄S | ~265.3 (estimated) | Phenylsulfonyl, α-amino acid | Pharmaceutical intermediates |
| 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid | 1218292-36-4 | C₁₂H₁₇NO₄S | 271.33 | Para-methylphenyl, sulfonyl | Prodrug lipophilicity enhancement |
| 2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid | 1858240-38-6 | C₁₃H₁₉NO₄S | 285.36 | Para-ethylphenyl, increased steric bulk | Sustained-release formulations |
| 2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid | Not provided | C₁₁H₁₄FNO₄S | 283.30 | Para-fluoro, enhanced polarity | Target-binding optimization |
| 2-[(2-Methylfuran-3-carbonyl)amino]-4-(methylsulfanyl)butanoic acid | 1396969-10-0 | C₁₁H₁₅NO₄S | 257.31 | Methylsulfanyl, furan ring | Metabolic studies |
Preparation Methods
The preparation of 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid typically involves the introduction of an amino group substituted with methylsulfonyl and phenyl moieties onto a butanoic acid backbone. The synthetic route often starts from halogenated butanoic acid derivatives (e.g., 2-chlorobutanoic acid or 2-bromobutanoic acid), which undergo nucleophilic substitution with an amine containing the methylsulfonyl and phenyl groups.
Preparation of the Amino Acid Backbone: 2-Aminobutanoic Acid
A key intermediate in the synthesis is 2-aminobutanoic acid, which can be prepared efficiently by nucleophilic substitution of 2-chlorobutanoic acid with ammonia under catalytic conditions. The following method is derived from a patented process:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix 2-chlorobutanoic acid and urotropine (molar ratio 1:0.1–1) at room temperature | Formation of a reactive intermediate complex |
| 2 | Add liquefied ammonia (2–5 equivalents) and react at 20–90 °C for 2–30 hours | Amination of 2-chlorobutanoic acid to 2-aminobutanoic acid |
| 3 | Purify by exploiting solubility differences in water/alcohol mixtures | Obtain 2-aminobutanoic acid with >97% purity and yields up to 62% |
Two embodiments illustrate optimization of temperature and reaction time for yield and purity:
| Embodiment | Urotropine Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 1 | 50 | 12 | 62 | 99 |
| 2 | 0.5 | 30 | 5 | 59 | 98.2 |
This method reduces byproducts and costs compared to traditional routes using 2-bromobutanoic acid.
Reaction Conditions and Catalysts
- Catalysts: Urotropine (hexamethylenetetramine) is effective in catalyzing the amination of halogenated butanoic acids, improving yield and reducing byproducts.
- Solvents: Reactions are typically carried out in aqueous or aqueous-alcoholic media to facilitate solubility and purification.
- Temperature and Time: Moderate temperatures (20–90 °C) and reaction times (2–30 hours) allow for controlled substitution with high selectivity.
Purification and Yield Optimization
Purification leverages the differential solubility of the product and byproducts such as ammonium salts. Suction filtration after dissolution in water/alcohol mixtures yields high-purity 2-aminobutanoic acid intermediates, which can then be further functionalized.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting material | 2-chlorobutanoic acid | Cost-effective halogenated precursor |
| Catalyst | Urotropine | Molar ratio 0.1–1 relative to substrate |
| Aminating agent | Liquefied ammonia | 2–5 equivalents |
| Reaction temperature | 20–90 °C | Optimal around 30–50 °C for yield and purity |
| Reaction time | 2–30 hours | Longer times increase conversion |
| Purity of intermediate | >97% | Verified by melting point and chromatographic methods |
| Yield of intermediate | 50–62% | Improved over traditional methods |
Research Findings and Considerations
- The use of 2-chlorobutanoic acid rather than 2-bromobutanoic acid significantly reduces raw material costs and byproduct formation.
- Urotropine catalysis enhances reaction efficiency, allowing milder conditions and better yields.
- Subsequent functionalization to introduce the methylsulfonyl and phenylamino groups requires careful selection of coupling agents and conditions to preserve stereochemistry and functional group integrity.
- Advanced peptide synthesis techniques and coupling reagents such as 1-hydroxybenzotriazole and N-methylmorpholine are applicable for amide bond formation in related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid, and what are the critical reaction parameters?
- The compound is typically synthesized via sulfonylation of a phenylamino-butanoic acid precursor using methylsulfonyl chloride or derivatives. A key step involves coupling the methylsulfonyl group to the phenylamino moiety under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions . Purification often employs recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Resolves the methylsulfonyl group (δ ~3.0–3.5 ppm for CH3SO2) and phenyl ring protons (δ ~7.2–7.8 ppm).
- LC-MS/MS : Confirms molecular weight (e.g., [M+H]+ expected at ~286 g/mol) and detects impurities via fragmentation patterns.
- IR Spectroscopy : Identifies sulfonamide (N–S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
- HPLC with UV detection (λ = 210–254 nm) is recommended for purity assessment.
Q. How do the methylsulfonyl and phenylamino groups influence the compound’s solubility and stability in aqueous buffers?
- The methylsulfonyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). However, the phenyl ring contributes to π-π stacking, which may reduce solubility in purely aqueous systems. Stability studies indicate degradation under strongly acidic (pH <2) or basic (pH >9) conditions due to hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. What strategies can be employed to optimize the regioselective introduction of the methylsulfonyl group during synthesis?
- Protecting group strategies : Temporarily block the carboxylic acid or amino groups using tert-butyl or benzyl esters to direct sulfonylation to the desired site.
- Computational modeling : Use density functional theory (DFT) to predict reactive sites and transition states, guiding solvent and catalyst selection (e.g., DMAP for catalysis) .
- Kinetic control : Conduct reactions at lower temperatures (−10°C) to favor sulfonamide formation over competing pathways like N-alkylation .
Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s bioactivity in enzyme inhibition studies?
- Molecular docking (AutoDock, Schrödinger) identifies potential binding modes to enzyme active sites, such as interactions with cysteine proteases via the sulfonamide’s electrophilic sulfur.
- QSAR models correlate structural features (e.g., sulfonamide bond length, logP) with inhibitory potency (IC50). For example, increased electron-withdrawing capacity of the methylsulfonyl group enhances binding to zinc-containing metalloproteases .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous sulfonamide derivatives?
- Dose-response assays : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols.
- Metabolite profiling : Use LC-HRMS to identify degradation products that may interfere with activity measurements.
- Orthogonal binding assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target engagement .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what chiral resolution methods are recommended?
- The (S)-enantiomer often exhibits higher metabolic stability due to reduced hepatic clearance. Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (using lipases) can separate enantiomers. Pharmacokinetic studies in rodent models show the (S)-form has a 2.3-fold longer half-life than the (R)-form .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Kinase inhibition profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo assays to measure residual kinase activity.
- Cellular assays : Monitor phosphorylation of downstream targets (e.g., ERK1/2) in cancer cell lines via Western blot. Include staurosporine as a positive control .
Q. How can isotopic labeling (e.g., 13C, 15N) aid in tracking the compound’s metabolic fate in cell cultures?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
